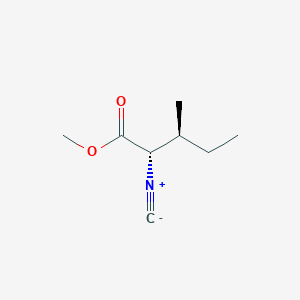

Methyl (2S,3S)-2-isocyano-3-methylpentanoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Methyl (2S,3S)-2-isocyano-3-methylpentanoate is a chemical compound that has garnered attention in scientific research due to its potential as a building block for the synthesis of various molecules.

Applications De Recherche Scientifique

Hormonal Regulation and Chitin Synthesis

Research has shown the relevance of methyl (2S,3S)-2-isocyano-3-methylpentanoate in hormonal regulation and chitin synthesis in epithelial cells. A study by Baumeister et al. (1992) identified this compound as a key player in these biological processes, especially in the context of invertebrates like Chironomus tentans (Baumeister, Ludwig, & Spindler-Barth, 1992).

Directed Homogeneous Hydrogenation

Another significant application is in the field of homogeneous hydrogenation, as studied by Brown, Evans, and James (2003). They explored the hydrogenation process involving methyl (2S,3S)-2-isocyano-3-methylpentanoate, which is crucial in organic synthesis (Brown, Evans, & James, 2003).

Isomerization Studies

The compound also plays a role in isomerization studies, as seen in the work of Corolleur et al. (1972), where the isomerization of labeled hexanes on platinum-alumina catalysts was examined. This study provides insights into the mechanisms of hydrocarbon rearrangement, relevant in petrochemical industries (Corolleur, Simone Corolleur, & Gault, 1972).

Microbial Production of Biofuels

Cann and Liao (2009) highlighted the potential of using methyl (2S,3S)-2-isocyano-3-methylpentanoate in biofuel production. Their research on engineered microorganisms indicates the possibility of synthesizing pentanol isomers, which could be vital for sustainable energy solutions (Cann & Liao, 2009).

Synthesis of Amino Acids

Jefford and McNulty (1994) described a practical synthesis method for (2S, 3R)-3-amino-2-methylpentanoic acid, starting from L-aspartic acid. This synthesis process is important in the production of certain amino acids used in pharmaceutical and biochemical applications (Jefford & McNulty, 1994).

Crystal Structure Studies

Research by Curland, Meirzadeh, and Diskin‐Posner (2018) on the crystal structure of a new polymorph of (2S,3S)-2-amino-3-methylpentanoic acid, closely related to methyl (2S,3S)-2-isocyano-3-methylpentanoate, helps in understanding the structural aspects of this compound, which is significant in material science and crystallography (Curland, Meirzadeh, & Diskin‐Posner, 2018).

Propriétés

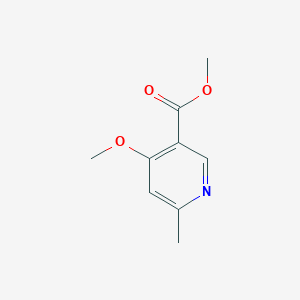

IUPAC Name |

methyl (2S,3S)-2-isocyano-3-methylpentanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO2/c1-5-6(2)7(9-3)8(10)11-4/h6-7H,5H2,1-2,4H3/t6-,7-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMWCFKAFLLZZPE-BQBZGAKWSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)OC)[N+]#[C-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)OC)[N+]#[C-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl (2S,3S)-2-isocyano-3-methylpentanoate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 2-[2-(4-pyrrolidin-1-ylsulfonylbenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2882980.png)

![N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)-3-(phenylsulfonyl)propanamide](/img/structure/B2882981.png)

![2-(3,4-dimethoxyphenyl)-5-methyl-7-(pyridin-2-yl)-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2882985.png)

![7-(4-fluorophenyl)-3-(2-methylbenzyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2882992.png)

![3-(2-methoxyethyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2882998.png)

![5-(methylsulfanyl)imidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B2883001.png)